Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride
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Overview
Description
Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylate hydrochloride typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carbonitrile
- Bicyclo[2.2.1]heptane derivatives
Uniqueness
Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H16ClNO3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
methyl spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-8(12)9-3-2-7(4-9)14-10(9)5-11-6-10;/h7,11H,2-6H2,1H3;1H |
InChI Key |
TZTOURQKDAVUAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)OC23CNC3.Cl |
Origin of Product |
United States |
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